2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
This compound is a hybrid heterocyclic molecule combining a quinazolinone core with a 1,2,4-oxadiazole moiety and a trifluoromethylphenyl acetamide group. Key features include:
Properties
IUPAC Name |
2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F3N5O5/c1-39-19-11-9-16(10-12-19)24-32-23(40-33-24)15-35-25(37)20-7-2-3-8-21(20)34(26(35)38)14-22(36)31-18-6-4-5-17(13-18)27(28,29)30/h2-13H,14-15H2,1H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDNUZUFAAZDMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F3N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide represents a complex structure with potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities based on diverse research findings.
Chemical Structure
The compound can be broken down into several functional groups:
- Quinazoline : Known for various pharmacological activities.
- Oxadiazole : Often associated with antimicrobial properties.
- Trifluoromethyl group : Imparts unique electronic properties that may enhance biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have demonstrated marked activity against various pathogens:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
In a study assessing the antimicrobial efficacy of synthesized quinazoline derivatives, moderate to strong activity was observed against strains like E. coli and S. aureus, with some compounds exhibiting MIC values comparable to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has been explored in various contexts. Compounds designed to inhibit cyclooxygenase enzymes (COX) have shown promise:
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| Celecoxib | 0.4 |
| Compound D | 0.2 |
A recent investigation highlighted that certain derivatives of the target compound exhibited COX-II inhibitory activity with IC50 values significantly lower than those of established drugs like Celecoxib . This suggests a potential for development as anti-inflammatory agents.
Anticancer Activity
The anticancer properties of similar compounds have been a focal point in recent research. The ability of these compounds to induce apoptosis in cancer cells has been documented:
- Mechanism : Induction of apoptosis through the mitochondrial pathway.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
In vitro studies indicated that certain derivatives led to a reduction in cell viability at concentrations as low as 10 µM, suggesting a promising avenue for further exploration in cancer therapy .
Case Studies
- Study on Antimicrobial Efficacy : A series of synthesized quinazoline derivatives were tested against common bacterial strains using agar diffusion methods. Results indicated that compounds with oxadiazole moieties consistently outperformed others in terms of antibacterial activity .
- Evaluation of Anti-inflammatory Properties : In a controlled experiment, a novel quinazoline derivative was tested for its COX inhibition capabilities compared to traditional NSAIDs. The results showed that the new compound had superior efficacy with fewer side effects noted in preliminary trials .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several synthesized derivatives (Table 1). Key differences lie in substituents affecting solubility, target affinity, and metabolic stability.
Structural Insights :
- The 4-methoxyphenyl group in the target compound may enhance π-π stacking compared to methyl or furan substituents in analogues .
Bioactivity and Target Profiles
Hierarchical clustering of bioactivity profiles () reveals that compounds with similar chemical structures cluster into groups with shared modes of action. For example:
- Quinazolinone-oxadiazole hybrids (e.g., ) show HDAC8 inhibition, suggesting the target compound may share epigenetic regulatory activity.
Key Findings :
- Compounds with oxadiazole and quinazolinone cores demonstrate stronger kinase inhibition (e.g., EGFR IC₅₀ < 5 µM) compared to triazole or isoxazole analogues .
- Trifluoromethyl groups correlate with prolonged plasma half-life due to reduced CYP450-mediated metabolism .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound shows:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
